molecular formula C18H22F6N4O2 B11564256 7-(2-Cyclohexyl-ethyl)-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

7-(2-Cyclohexyl-ethyl)-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B11564256
M. Wt: 440.4 g/mol
InChI Key: VLWMUSJPPDIPPS-UHFFFAOYSA-N
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Description

7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexylethyl group, two methyl groups, and two trifluoromethyl groups attached to a pyrimido[4,5-d][1,3]diazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22F6N4O2

Molecular Weight

440.4 g/mol

IUPAC Name

7-(2-cyclohexylethyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H22F6N4O2/c1-27-13-12(14(29)28(2)15(27)30)16(17(19,20)21,18(22,23)24)26-11(25-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,25,26)

InChI Key

VLWMUSJPPDIPPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)CCC3CCCCC3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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